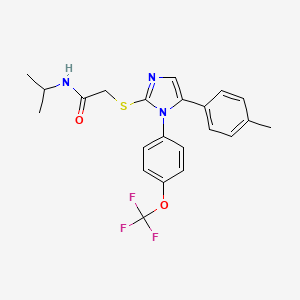

N-isopropyl-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N3O2S/c1-14(2)27-20(29)13-31-21-26-12-19(16-6-4-15(3)5-7-16)28(21)17-8-10-18(11-9-17)30-22(23,24)25/h4-12,14H,13H2,1-3H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDCRBJXFNWYLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Compound 9: 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

- Substituents :

- Imidazole: 5-(4-fluorophenyl), 1-(4-methoxyphenyl).

- Acetamide: N-(thiazol-2-yl).

- Key Differences :

- The 4-fluorophenyl group (electron-withdrawing) vs. p-tolyl (electron-donating) may alter electronic interactions in binding pockets.

- Methoxy (moderate electron-withdrawing) vs. trifluoromethoxy (strong electron-withdrawing) at position 1 could affect lipophilicity and target affinity.

- Thiazole-substituted acetamide introduces aromaticity and planar geometry, contrasting with the aliphatic isopropyl group in the target compound.

- Synthesis : Prepared via nucleophilic substitution of 2-chloro-N-(thiazol-2-yl)acetamide under basic conditions (Method D) .

Compound 1h: 2-(Dimethyl(oxo)-λ6-sulfanylidene)-1-(4-(trifluoromethoxy)phenyl)ethan-1-one

- Substituents : Trifluoromethoxy phenyl group (shared with the target compound) and a sulfoximide functional group.

- Key Data: Characterized by NMR, with structural insights from DFT calculations.

Thiazole- and Benzimidazole-Containing Analogs

Compounds 9a–9e: Thiazole-triazole-acetamide Derivatives

- General Structure : N-[2-(aryl)-1,3-thiazol-5-yl]acetamides with benzimidazole-triazole linkers.

- Substituent Variations :

- Aryl groups: 4-fluorophenyl (9b), 4-bromophenyl (9c), 4-methylphenyl (9d), 4-methoxyphenyl (9e).

- Key Differences :

- Thiazole-triazole cores vs. imidazole-thioacetamide in the target compound.

- Bulky substituents (e.g., bromophenyl in 9c) may reduce solubility compared to the target’s isopropyl group.

- Docking Studies : Compounds 9c, 9g, and 9m exhibited distinct binding poses in enzymatic targets, suggesting that aryl substituents critically modulate interactions .

Melting Points and Stability

- Compound 1f : 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one melts at 137.3–138.5°C, indicating high crystallinity due to polar substituents . The target compound’s trifluoromethoxy group may similarly enhance intermolecular interactions, though experimental data are lacking.

Preparation Methods

Debus-Radziszewski Cyclocondensation

This classical method involves reacting a 1,2-diketone with an aldehyde and ammonia or ammonium acetate. For this compound, the diketone precursor is designed to incorporate the p-tolyl and 4-(trifluoromethoxy)phenyl groups. For instance, 1-(4-(trifluoromethoxy)phenyl)ethane-1,2-dione and p-tolualdehyde undergo cyclization in the presence of ammonium acetate under refluxing ethanol. The reaction yields 1-(4-(trifluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole, which is subsequently functionalized at the 2-position.

Ullmann-Type Coupling for Aryl Substitution

An alternative approach involves pre-forming the imidazole ring and introducing aryl groups via copper-catalyzed coupling. For example, 2-bromoimidazole derivatives react with p-tolylboronic acid and 4-(trifluoromethoxy)phenylboronic acid under Ullmann conditions (CuI, L-proline, K₂CO₃, DMSO, 80–100°C). This method allows precise control over substitution patterns but requires stringent anhydrous conditions.

Amide Coupling and Functionalization

The final step involves introducing the isopropyl amine group. Two approaches dominate:

Direct Amide Coupling

The thioacetic acid derivative (e.g., 2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetic acid ) is coupled with isopropylamine using carbodiimide reagents. A typical procedure uses N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0–5°C. The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine.

Reagent Ratios

| Component | Molar Ratio |

|---|---|

| Thioacetic acid | 1.0 |

| Isopropylamine | 1.2 |

| EDC | 1.5 |

| HOBt | 1.5 |

Schotten-Baumann Acylation

In aqueous-organic biphasic systems, the acid chloride derivative reacts with isopropylamine. For example, 2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetyl chloride is prepared by treating the thioacetic acid with thionyl chloride, then added dropwise to isopropylamine in a mixture of THF and water at 0°C. This method avoids racemization and is scalable.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thioether formation, while dichloromethane and THF are preferred for amide coupling. Bases such as Cs₂CO₃ and K₂CO₃ improve reaction rates in alkylation steps, whereas organic bases (e.g., triethylamine) minimize side reactions in acylation.

Temperature and Time

Thioether formation requires moderate heating (60–80°C) over 12–24 hours, while amide coupling is performed at 0–25°C to prevent epimerization. Microwave-assisted synthesis has been explored for cyclocondensation, reducing reaction times from hours to minutes.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.7 min.

Q & A

Q. What are the key steps and challenges in synthesizing N-isopropyl-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide?

The synthesis typically involves multi-step pathways:

- Imidazole ring formation : Condensation of substituted aldehydes with amines and thiols under acidic/basic conditions .

- Thioacetamide linkage : Coupling the imidazole intermediate with isopropylamine via nucleophilic substitution, often using catalysts like K₂CO₃ in polar aprotic solvents (e.g., DMF) .

- Purification : Techniques such as column chromatography or recrystallization are critical due to by-products from competing reactions (e.g., oxidation of thiols) . Key challenges : Optimizing reaction temperatures (60–100°C) and solvent systems (e.g., ethanol/water mixtures) to maximize yield (>70%) while avoiding hydrolysis of the trifluoromethoxy group .

Q. Which analytical methods are essential for characterizing this compound?

- Structural confirmation : ¹H/¹³C NMR to verify substituent positions (e.g., p-tolyl vs. o-tolyl) and FT-IR for functional groups (C=O at ~1650 cm⁻¹, C-S at ~650 cm⁻¹) .

- Purity assessment : HPLC (≥95% purity) and mass spectrometry (HRMS for molecular ion matching) .

- Thermal stability : DSC/TGA to determine melting points (>150°C) and decomposition profiles, critical for storage conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., p-tolyl vs. 4-trifluoromethoxyphenyl) influence bioactivity?

- Substituent effects :

- p-Tolyl group : Enhances lipophilicity (logP ~3.5), improving membrane permeability in in vitro assays .

- Trifluoromethoxy group : Introduces electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets (e.g., COX-2 inhibition) .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

- Case example : High in vitro potency (IC₅₀ < 1 µM) but poor in vivo bioavailability may stem from:

- Metabolic instability : Cytochrome P450-mediated degradation of the imidazole ring (validate via microsomal assays) .

- Solubility limitations : Use co-solvents (e.g., PEG-400) or prodrug strategies to enhance aqueous solubility (<10 µg/mL in PBS) .

Q. What computational tools predict this compound’s interactions with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to targets like EGFR or PARP, focusing on hydrogen bonding with the acetamide moiety and π-π stacking with aromatic substituents .

- QSAR models : Utilize descriptors (e.g., molar refractivity, topological polar surface area) to correlate structural features with observed IC₅₀ values in cytotoxicity assays .

- Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) binding affinity data .

Methodological Guidance

Q. How to optimize reaction yields during scale-up synthesis?

- Continuous flow reactors : Reduce reaction times (from 24h to 2h) and improve reproducibility by maintaining consistent temperature/pressure .

- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings, monitoring progress via inline FT-IR .

- Data-driven optimization : Use DoE (Design of Experiments) to identify critical factors (e.g., solvent ratio, catalyst loading) impacting yield .

Q. What strategies mitigate degradation during long-term storage?

- Stability studies : Accelerated testing (40°C/75% RH for 6 months) with HPLC monitoring of degradation products (e.g., hydrolyzed acetamide) .

- Formulation : Lyophilization with cryoprotectants (trehalose) or storage in amber vials under nitrogen to prevent photolysis/oxidation .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Potential causes :

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or endpoint measurements (MTT vs. ATP luminescence) .

- Impurity interference : By-products from incomplete synthesis (e.g., unreacted thiols) may exhibit off-target effects .

- Resolution :

- Standardize protocols : Use CLSI guidelines for antimicrobial assays or NCI-60 panels for cytotoxicity .

- Replicate synthesis : Reproduce compounds with ≥98% purity (HPLC) and share batches between labs for cross-validation .

Tables for Key Data

Table 1 : Comparative Bioactivity of Structural Analogs

| Substituent R₁ (Imidazole) | Substituent R₂ (Acetamide) | IC₅₀ (µM, COX-2) | LogP |

|---|---|---|---|

| p-Tolyl | Isopropyl | 0.45 | 3.2 |

| 4-CF₃OPh | Phenyl | 0.78 | 3.8 |

| 3-NO₂Ph | 4-Chlorophenyl | 1.20 | 4.1 |

| Data sourced from enzyme inhibition assays . |

Table 2 : Stability Under Accelerated Conditions

| Storage Condition | Degradation Products (%) | Time to 10% Degradation |

|---|---|---|

| 25°C, 60% RH | <2% | >12 months |

| 40°C, 75% RH | 8% (hydrolyzed acetamide) | 3 months |

| Based on HPLC-UV analysis . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.